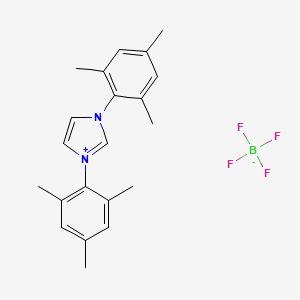

![molecular formula C5H9NO B3121444 3-Oxa-6-aza-bicyclo[3.1.1]heptane CAS No. 286390-20-3](/img/structure/B3121444.png)

3-Oxa-6-aza-bicyclo[3.1.1]heptane

説明

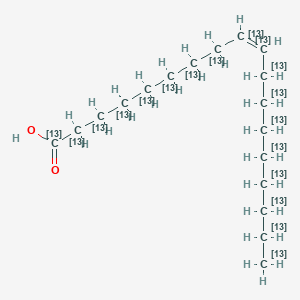

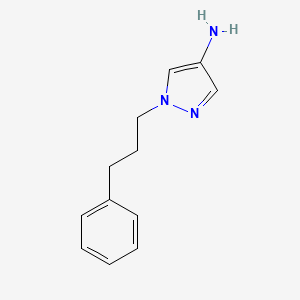

3-Oxa-6-aza-bicyclo[3.1.1]heptane is a chemical compound with the formula C5H9NO . It is a bridged bicyclic morpholine . The compound is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .

Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles has been developed . The mechanism, scope, and scalability of this transformation were studied . The first synthesis of morpholine 3a (tosylate salt) is described; the seven-step sequence begins with inexpensive starting materials and uses straightforward chemistry .Molecular Structure Analysis

The molecular structure of 3-Oxa-6-aza-bicyclo[3.1.1]heptane is characterized by a bicyclic morpholine core . This core is of particular interest as it is achiral and shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue .Physical And Chemical Properties Analysis

3-Oxa-6-aza-bicyclo[3.1.1]heptane has a molecular weight of 99.13110 . It is achiral and shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue .科学的研究の応用

Synthesis and Building Block Potential

- Bridged bicyclic morpholines, including 3-Oxa-6-aza-bicyclo[3.1.1]heptane, have been identified as crucial building blocks in medicinal chemistry research. Their synthesis has been optimized to produce achiral analogues with properties similar to morpholine, facilitating their use in a wide range of chemical reactions. The development of practical synthesis routes for these compounds enables their application in the synthesis of complex molecules (Walker et al., 2012).

Properties and Stability Enhancements

- The synthesis and isolation of 2-Oxa-6-azaspiro[3.3]heptane as sulfonate salts have been reported, showcasing improved stability and solubility compared to their oxalate counterparts. This advancement provides new opportunities for utilizing these spirobicyclic compounds under a broader spectrum of reaction conditions (van der Haas et al., 2017).

Innovative Synthetic Applications

- The exploration of cyclobutene formation through PtCl2-catalyzed cycloisomerizations of heteroatom-tethered 1,6-enynes has opened new pathways for the synthesis of aza(oxa)bicyclo[3.2.0]heptenes. This method emphasizes the versatility of catalysts in promoting novel ring formations, further broadening the scope of bicyclic compounds in synthetic chemistry (Ni et al., 2014).

Thermochemical Insights

- Thermochemical studies on oxabicycloheptenes, which are structurally related to 3-Oxa-6-aza-bicyclo[3.1.1]heptane, have provided valuable data on their enthalpy of formation, entropy, and heat capacity. These findings are critical for understanding the behavior of these compounds under various conditions and could inform their potential applications in high-temperature processes or as intermediates in atmospheric photochemical reactions (Bozzelli et al., 2006).

作用機序

Target of Action

3-Oxa-6-aza-bicyclo[3.1.1]heptane is a novel morpholine-based building block . It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine . .

Mode of Action

The exact mode of action of 3-Oxa-6-aza-bicyclo[31It is known that the compound interacts with its targets in a manner similar to morpholine , due to its similar lipophilicity .

Pharmacokinetics

The pharmacokinetics of 3-Oxa-6-aza-bicyclo[31Its similar lipophilicity to morpholine suggests it may have comparable adme properties .

Result of Action

The molecular and cellular effects of 3-Oxa-6-aza-bicyclo[31It is known that the compound has been incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Oxa-6-aza-bicyclo[31Given its similar lipophilicity to morpholine , it may be inferred that it could have similar environmental interactions.

特性

IUPAC Name |

3-oxa-6-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMGZQQTBBJSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC1N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxa-6-azabicyclo[3.1.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

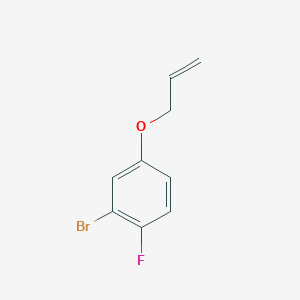

![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)

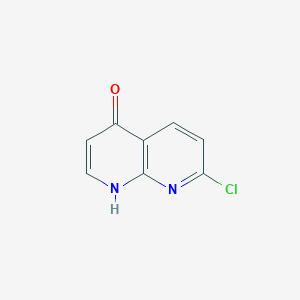

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)

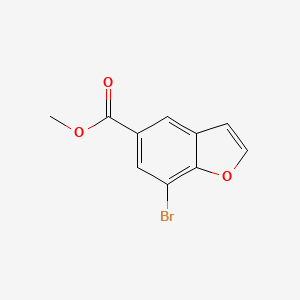

![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)